molecular formula C16H32BrF B14179560 1-Bromo-2-fluorohexadecane CAS No. 848137-82-6

1-Bromo-2-fluorohexadecane

Cat. No.: B14179560
CAS No.: 848137-82-6
M. Wt: 323.33 g/mol
InChI Key: FWHMUECNARCOJY-UHFFFAOYSA-N
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Description

1-Bromo-2-fluorohexadecane is an organic compound with the molecular formula C16H32BrF. It belongs to the class of alkyl halides, specifically a bromo-fluoro derivative of hexadecane.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorohexadecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromohexadecane with a fluorinating agent such as silver fluoride (AgF) under anhydrous conditions. The reaction typically occurs at elevated temperatures to facilitate the exchange of the bromine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and separation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluorohexadecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 2-fluorohexadecanol or 2-fluorohexadecylamine.

    Elimination Reactions: Formation of 1-fluorohexadecene.

    Oxidation: Formation of 2-fluorohexadecanoic acid.

    Reduction: Formation of hexadecane.

Scientific Research Applications

1-Bromo-2-fluorohexadecane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of specialized polymers and surfactants.

    Biological Studies: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluorohexadecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-fluorohexadecane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its aromatic and cyclic counterparts. This makes it particularly useful in applications requiring amphiphilic molecules or long-chain intermediates .

Properties

CAS No.

848137-82-6

Molecular Formula

C16H32BrF

Molecular Weight

323.33 g/mol

IUPAC Name

1-bromo-2-fluorohexadecane

InChI

InChI=1S/C16H32BrF/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15H2,1H3

InChI Key

FWHMUECNARCOJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CBr)F

Origin of Product

United States

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